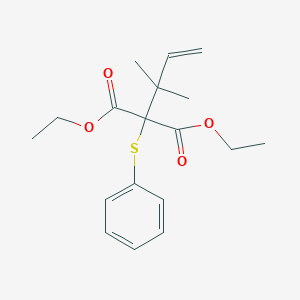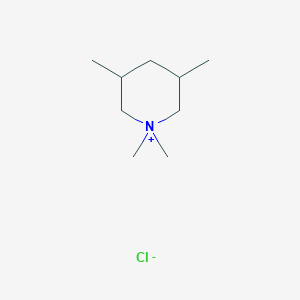
Carbonic acid, heptyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, heptyl phenyl ester, is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This particular ester is formed from carbonic acid, heptyl alcohol, and phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, heptyl phenyl ester, typically involves the esterification reaction between heptyl alcohol and phenyl chloroformate. The reaction is catalyzed by a base such as pyridine or triethylamine. The general reaction scheme is as follows:
C6H5COCl+C7H15OH→C14H20O3+HCl
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants are mixed in the presence of a catalyst, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.
Types of Reactions:
Hydrolysis: this compound, can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of heptyl alcohol and phenol.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Heptyl alcohol and phenol.
Reduction: Heptyl alcohol and phenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Carbonic acid, heptyl phenyl ester, is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this ester can be used to study enzyme-catalyzed ester hydrolysis and the mechanisms of esterases.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor. It is also employed in the manufacture of plasticizers and lubricants.
Mecanismo De Acción
The mechanism of action of carbonic acid, heptyl phenyl ester, primarily involves its hydrolysis to form heptyl alcohol and phenol. The ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The resulting products can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
- Carbonic acid, ethyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, butyl phenyl ester
Comparison: Carbonic acid, heptyl phenyl ester, is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This difference in chain length can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Propiedades
Número CAS |
112406-25-4 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
heptyl phenyl carbonate |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-9-12-16-14(15)17-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
Clave InChI |
QEEKDIUXTJLWMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)


![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)





